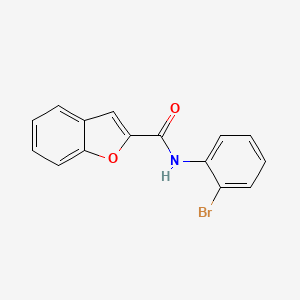

N-(2-Bromophenyl)benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-2-3-7-12(11)17-15(18)14-9-10-5-1-4-8-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJXUQMSYSSPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Bromophenyl Benzofuran 2 Carboxamide

Optimized Synthetic Pathways to N-(2-Bromophenyl)benzofuran-2-carboxamide

The synthesis of this compound is fundamentally a two-part process: the formation of the benzofuran-2-carboxylic acid core followed by the creation of the amide bond with 2-bromoaniline (B46623). Optimized pathways focus on maximizing yield, purity, and efficiency while minimizing environmental impact. A common and effective strategy commences with the synthesis of benzofuran-2-carboxylic acid, which then serves as the precursor for the subsequent amidation.

Catalytic Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran ring is a critical step, and various catalytic methods have been developed to achieve this efficiently. These strategies often involve intramolecular cyclization of appropriately substituted phenols.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling followed by Cyclization: A prevalent method involves the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, typically an iodophenol, catalyzed by a combination of palladium and copper complexes. nih.govwikipedia.org This is followed by an intramolecular cyclization to form the benzofuran ring. The reaction can be performed in a one-pot fashion, enhancing its efficiency. researchgate.net

Heck-Type Cyclization: Intramolecular Heck reactions provide another powerful route. acs.org This involves the palladium-catalyzed coupling of an alkene with an aryl halide within the same molecule. For instance, a 2-hydroxystyrene derivative can react with an iodobenzene in a C-H activation/oxidation tandem reaction to yield the benzofuran skeleton. rsc.org The mechanism is proposed to follow a Heck-type oxyarylation pathway. acs.org

Other Catalytic Approaches:

Ullmann Condensation: The intramolecular Ullmann condensation is a classic copper-catalyzed method for forming C-O bonds, which can be applied to the synthesis of the benzofuran ring from suitable precursors. acs.orgwikipedia.org

Acid-Catalyzed Cyclization: The cyclization of aryl ether substrates under acidic conditions is another common method for constructing the benzofuran scaffold. wuxiapptec.com

A comparative overview of these catalytic strategies is presented in the table below.

| Catalytic Strategy | Key Reactants | Catalyst System | Typical Conditions | Advantages |

| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd catalyst (e.g., (PPh₃)PdCl₂), CuI | Base (e.g., Triethylamine), Solvent (e.g., Amine) | High efficiency, One-pot potential |

| Heck-Type Cyclization | 2-Hydroxystyrene derivative, Iodobenzene | Pd catalyst (e.g., Pd(OAc)₂) | Oxidant, Solvent | C-H activation, Tandem potential |

| Ullmann Condensation | Suitably substituted phenol | Cu catalyst (e.g., CuI) | High temperature, Polar solvent | Classic method, Good for specific substrates |

| Acid-Catalyzed Cyclization | Aryl ether substrate | Strong acid (e.g., PPA) | Heat | Simple reagents |

Advanced Amidation Techniques for Carboxamide Formation

Once benzofuran-2-carboxylic acid is obtained, the subsequent formation of the amide bond with 2-bromoaniline is crucial. While traditional methods using coupling reagents are effective, more advanced techniques offer improvements in terms of efficiency, mildness, and waste reduction.

Standard Coupling Reagents: A common approach involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). researchgate.net

Transamidation Strategies: A notable advanced technique is a two-step, one-pot transamidation procedure. This method involves the initial activation of an N-acyl-8-aminoquinoline (AQ) amide with di-tert-butyl dicarbonate (Boc₂O), followed by aminolysis with the desired amine, in this case, 2-bromoaniline. nih.gov This approach avoids the need for harsh coupling reagents and can be highly efficient. nih.gov

Catalytic Amidation: The direct catalytic amidation of carboxylic acids with amines is a growing field. Boron-derived catalysts have shown promise in facilitating this transformation under milder conditions. mdpi.com

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and reduced side products. This technology has been successfully applied to both the synthesis of benzofuran-2-carboxylic acid precursors via the Perkin rearrangement and the formation of benzofuran-2-carboxamides. kcl.ac.uknih.govnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and process control. The formation of amide bonds is well-suited to flow chemistry, allowing for rapid and efficient production with minimal waste. researchgate.netnih.govresearchgate.net

Biocatalysis: The use of enzymes for amide bond formation is a highly sustainable approach. While not yet widely reported for this specific molecule, biocatalytic methods are a key area of research for greener amide synthesis. rsc.org

Mechanistic Insights into Key Reaction Steps

Understanding the mechanisms of the key bond-forming reactions is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Benzofuran Ring Formation:

Sonogashira Coupling/Cyclization: The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) catalyst is followed by transmetalation with a copper acetylide. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne. wikipedia.org Subsequent intramolecular cyclization of the resulting intermediate leads to the benzofuran ring.

Heck-Type Cyclization: The proposed mechanism for the palladium-catalyzed synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes involves a Heck-type oxyarylation pathway. acs.org

Mechanism of Amide Bond Formation:

Carbodiimide-Mediated Coupling: Reagents like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (2-bromoaniline) to form the amide bond.

Boc-Activated Transamidation: The reaction of the N-acyl-AQ amide with Boc₂O forms an N-acyl-Boc-carbamate intermediate. This activation makes the carbonyl carbon more electrophilic, facilitating the subsequent catalyst-free aminolysis with 2-bromoaniline. nih.gov

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

To explore the biological potential of this compound, the synthesis of structural analogues is crucial for conducting structure-activity relationship (SAR) studies. These studies help to identify which parts of the molecule are essential for its activity and can guide the design of more potent and selective compounds.

Systematic Modifications at the Bromophenyl Substituent

The substitution of the N-phenyl ring of benzofuran-2-carboxamides with halogens is considered beneficial for cytotoxic properties due to their hydrophobic and electron-donating nature. nih.gov Studies have shown that the position of the halogen atom can influence activity, with para-substitution often showing maximum effect. nih.gov

To systematically study the effect of the bromo substituent, a series of analogues can be synthesized by replacing 2-bromoaniline with other substituted anilines in the amidation step.

Table of Potential Modifications and Rationale:

| Modification on Phenyl Ring | Rationale for SAR Study |

| Positional Isomers of Bromo Group (e.g., 3-bromo, 4-bromo) | To determine the optimal position of the bromine atom for activity. |

| Other Halogen Substituents (e.g., 2-chloro, 2-fluoro, 2-iodo) | To investigate the effect of halogen size and electronegativity. |

| Electron-Donating Groups (e.g., 2-methyl, 2-methoxy) | To probe the influence of increased electron density on the phenyl ring. |

| Electron-Withdrawing Groups (e.g., 2-nitro, 2-cyano) | To assess the impact of reduced electron density on the phenyl ring. |

| Multiple Substituents (e.g., 2-bromo-4-chloro) | To explore synergistic or antagonistic effects of multiple substitutions. |

The synthesis of these analogues would typically follow the same optimized pathways described in section 2.1, with the key variation being the choice of the aniline derivative in the final amidation step. The biological evaluation of these synthesized compounds would then provide valuable data for establishing a comprehensive SAR for this class of molecules.

Derivatization of the Benzofuran Core

The chemical modification of the benzofuran scaffold in this compound and related structures is a key strategy for the development of new chemical entities. Research has predominantly focused on the functionalization of the C3 position of the benzofuran ring, which is adjacent to the carboxamide linkage.

One of the most effective methods for this derivatization is the Palladium-catalyzed C–H arylation. nih.govchemrxiv.orgdiva-portal.orgnih.gov This reaction allows for the direct introduction of a wide range of aryl and heteroaryl substituents at the C3 position, creating a diverse library of compounds from a common precursor. nih.gov The process typically involves the use of an 8-aminoquinoline (B160924) (8-AQ) directing group, which is temporarily installed as the amide component to facilitate the regioselective C–H activation at the C3 position. nih.govmdpi.com The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. nih.govmdpi.com

The scope of this C-H arylation is broad, tolerating various functional groups on the incoming aryl iodide. Both electron-donating and electron-withdrawing groups can be successfully coupled to the benzofuran core, albeit with potential variations in reaction efficiency and conditions. nih.gov For instance, aryl iodides with electron-donating substituents have been shown to react efficiently. chemrxiv.org Furthermore, the methodology has been successfully applied to benzofuran precursors already bearing substituents on the benzene (B151609) portion of the core, such as 5-OMe, 7-OMe, and 5-Cl groups, demonstrating the robustness of the synthetic protocol. nih.gov

Below is a table summarizing the types of aryl groups that have been successfully introduced at the C3 position of a model N-(quinolin-8-yl)benzofuran-2-carboxamide system, a key intermediate for accessing target compounds like this compound derivatives. nih.gov

| Entry | Aryl/Heteroaryl Group Introduced at C3 | Substituents on Benzofuran Core | Reference |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | Unsubstituted | nih.gov |

| 2 | 3,5-Dimethylphenyl | Unsubstituted | nih.gov |

| 3 | 4-Methylphenyl | Unsubstituted | nih.gov |

| 4 | Phenyl | Unsubstituted | nih.gov |

| 5 | Naphthalen-2-yl | Unsubstituted | semanticscholar.org |

| 6 | 4-Fluorophenyl | Unsubstituted | nih.gov |

| 7 | 4-Chlorophenyl | Unsubstituted | nih.gov |

| 8 | 4-Bromophenyl | Unsubstituted | nih.gov |

| 9 | 4-Acetylphenyl | Unsubstituted | nih.gov |

| 10 | Thiophen-3-yl | Unsubstituted | nih.gov |

| 11 | 4-Methoxyphenyl | 5-Methoxy | nih.gov |

| 12 | 4-Methoxyphenyl | 7-Methoxy | nih.gov |

| 13 | 4-Methoxyphenyl | 5-Chloro | nih.gov |

Variations in the Carboxamide Linkage

Modification of the carboxamide linkage is another critical avenue for the chemical diversification of this compound. A highly efficient method to achieve this is through a transamidation reaction. nih.govchemrxiv.org This approach allows for the direct replacement of one amine component of the amide with another, providing access to a wide array of N-substituted benzofuran-2-carboxamides. mdpi.com

The synthetic strategy often employs a two-step, one-pot procedure that leverages the C-H functionalized N-(quinolin-8-yl)benzofuran-2-carboxamide intermediates described previously. nih.govdiva-portal.org In the first step, the 8-AQ amide is activated by reacting it with an activating agent such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). chemrxiv.org This forms an intermediate N-acyl-Boc-carbamate. nih.govnih.gov

This activated intermediate is then susceptible to nucleophilic attack by a variety of primary and secondary amines in the second step, leading to the formation of a new carboxamide bond and displacement of the 8-aminoquinoline auxiliary group. nih.govchemrxiv.org A notable feature of this aminolysis step is that it often proceeds efficiently without the need for an additional catalyst. chemrxiv.orgsemanticscholar.org This transamidation protocol is compatible with C3-arylated benzofuran cores, enabling the generation of densely functionalized molecules. nih.gov

The range of amines that can be utilized in this transamidation reaction is extensive, encompassing various primary and secondary aliphatic and cyclic amines. nih.gov This modularity provides a powerful tool for systematically altering the properties of the final compound by introducing different substituents on the amide nitrogen.

The table below illustrates the scope of the transamidation reaction on a C3-arylated (Ar = 4-Methoxyphenyl) N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate, showcasing the variety of new carboxamides that can be synthesized. nih.gov

| Entry | Amine Nucleophile | Resulting N-Substituent | Reference |

|---|---|---|---|

| 1 | 2-Bromoaniline | 2-Bromophenyl | nih.gov |

| 2 | Propargylamine | Prop-2-yn-1-yl | nih.gov |

| 3 | Cyclohexylamine | Cyclohexyl | nih.gov |

| 4 | Benzylamine | Benzyl | nih.gov |

| 5 | Pyrrolidine | Pyrrolidin-1-yl | nih.gov |

| 6 | Morpholine | Morpholino | nih.gov |

| 7 | Piperidine | Piperidin-1-yl | nih.gov |

| 8 | N-Methylbenzylamine | Benzyl(methyl) | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

To unambiguously assign all proton and carbon signals and to map the covalent framework of N-(2-Bromophenyl)benzofuran-2-carboxamide, a series of two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the target molecule, COSY would reveal correlations between adjacent protons within the benzofuran (B130515) ring system (e.g., H4, H5, H6, H7) and within the 2-bromophenyl ring. This allows for the establishment of distinct spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This experiment is crucial for assigning the ¹³C signals of all protonated carbons in both the benzofuran and bromophenyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful 2D NMR technique for piecing together the molecular skeleton. Key HMBC correlations would be expected between the amide proton (NH) and carbons of both the benzofuran ring (e.g., C2, C3) and the bromophenyl ring (C1'). It would also connect the benzofuran core to the carboxamide linker, for instance, through correlations from H3 to the carbonyl carbon (C=O).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is critical for determining the preferred conformation of the molecule in solution, particularly the relative orientation of the benzofuran and 2-bromophenyl rings around the amide bond. Correlations between the amide proton and protons on either ring system would define the molecule's three-dimensional shape.

A hypothetical representation of expected HMBC correlations is provided below.

| Proton (¹H) | Correlated Carbons (¹³C) across 2-3 Bonds | Structural Implication |

| Amide NH | C=O, C2, C1', C2' | Connects the amide linker to both aromatic systems. |

| H3 | C2, C=O, C3a, C4 | Confirms connectivity within the furan (B31954) part of the benzofuran. |

| H7 | C5, C6, C3a | Confirms connectivity within the benzene (B151609) part of the benzofuran. |

| H3' | C1', C2', C4', C5' | Confirms connectivity within the bromophenyl ring. |

This table is a hypothetical representation of key expected correlations.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in the solid phase. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can distinguish between different polymorphs (crystalline forms) or identify amorphous content. The ¹³C chemical shifts in the solid state can differ from those in solution due to crystal packing effects, providing valuable information on intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Three-Dimensional Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how individual molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds (e.g., involving the amide N-H and C=O groups) and π-π stacking, which govern the material's bulk properties.

A table of expected crystallographic parameters is presented below as an example.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| Z (molecules/unit cell) | 4 |

This table illustrates typical parameters and is not based on experimental data for the specific compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each technique provides a characteristic spectrum that serves as a molecular fingerprint.

FT-IR Spectroscopy: This technique is particularly sensitive to polar functional groups. For this compound, key absorption bands would be expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (the "Amide I" band, around 1650-1680 cm⁻¹), and the N-H bend coupled with C-N stretch (the "Amide II" band, around 1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring systems of the benzofuran and bromophenyl moieties would produce strong signals. The C-Br stretch would also be observable in the low-frequency region.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Amide N-H | ~3300 | Weak | Stretching |

| Aromatic C-H | ~3100-3000 | Strong | Stretching |

| Amide C=O | ~1670 | Medium | Stretching (Amide I) |

| Aromatic C=C | ~1600, ~1450 | Strong | Stretching |

| Amide N-H/C-N | ~1550 | Weak | Bending/Stretching (Amide II) |

| C-O-C (furan) | ~1250 | Medium | Asymmetric Stretch |

| C-Br | ~650 | Strong | Stretching |

This table presents expected vibrational frequencies based on characteristic group values.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This allows for the unambiguous determination of the elemental formula. For C₁₅H₁₀BrNO₂, the calculated exact mass of the molecular ion [M+H]⁺ would be a key confirmatory value. The presence of bromine would be easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio, leading to two peaks of similar intensity separated by approximately 2 Da.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. By inducing fragmentation of the parent ion, the resulting daughter ions would provide evidence for the molecule's structure, such as the cleavage of the amide bond to yield benzofuran-2-carbonyl and 2-bromoaniline (B46623) fragments.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the electronic transitions within the molecule and its resulting photophysical properties.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to π-π* and n-π* electronic transitions within the conjugated benzofuran and phenyl ring systems. The extended conjugation provided by the carboxamide linker would likely result in absorption maxima in the UVA range.

Emission Spectroscopy (Fluorescence): Upon excitation at an absorbing wavelength, the molecule may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between absorption and emission maxima), and quantum yield would provide valuable information about the nature of the excited state and the efficiency of the radiative decay process. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes.

Lack of Specific Research Data Precludes Article Generation

A thorough search of publicly available scientific literature and databases has revealed a significant lack of specific theoretical and computational research focused solely on the chemical compound This compound .

The user's request for a detailed article structured around specific computational investigations—including Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, Quantum Structure-Activity Relationship (QSAR) modeling, and Molecular Docking—cannot be fulfilled at this time. Generating such an article would require access to detailed research findings and specific data sets, such as Frontier Molecular Orbital energies, Electrostatic Potential Surface maps, conformational analysis results, and binding affinity predictions, which are not available for this particular compound in the reviewed sources.

While general research exists for the broader class of benzofuran-2-carboxamide (B1298429) derivatives, the strict requirement to focus exclusively on this compound prevents the use of data from related analogs. To maintain scientific accuracy and avoid generating unsubstantiated information, the article as requested cannot be created.

Further research and publication of computational studies specifically targeting this compound are necessary before a comprehensive and scientifically accurate article on this topic can be composed.

Theoretical and Computational Investigations of N 2 Bromophenyl Benzofuran 2 Carboxamide

Pharmacophore Generation and Virtual Screening Approaches for Target Identification

In the realm of modern drug discovery, computational techniques play a pivotal role in the early stages of identifying and validating novel therapeutic targets. For the compound N-(2-Bromophenyl)benzofuran-2-carboxamide, a molecule with a scaffold known for diverse biological activities, pharmacophore generation and virtual screening represent powerful in silico strategies to elucidate its potential protein targets and mechanisms of action. This section delves into the theoretical application of these computational methods to this specific benzofuran (B130515) derivative.

Pharmacophore Model Generation

A pharmacophore model is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. The generation of a pharmacophore model for this compound would be the foundational step in a ligand-based virtual screening campaign. Given the absence of a known specific target for this compound, a ligand-based approach is the most logical starting point.

The key pharmacophoric features of this compound can be deduced from its chemical structure. These features are crucial for its molecular recognition by potential protein partners. The hypothetical pharmacophore model would likely consist of a combination of the following features:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group in the carboxamide linkage and the oxygen atom within the benzofuran ring system are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The nitrogen atom of the carboxamide linkage acts as a hydrogen bond donor.

Aromatic Rings (AR): Both the benzofuran and the bromophenyl rings are hydrophobic and capable of engaging in aromatic interactions, such as π-π stacking, with protein residues.

Halogen Bond Donor: The bromine atom on the phenyl ring can potentially act as a halogen bond donor, an interaction that is increasingly recognized for its importance in molecular recognition.

Software such as Phase, LigandScout, or Discovery Studio could be employed to generate and refine a three-dimensional arrangement of these features, creating a robust pharmacophore model for subsequent virtual screening.

Table 1: Postulated Pharmacophoric Features of this compound

| Feature Type | Location in the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | Interaction with donor groups in a protein's active site. |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom in the benzofuran ring | Interaction with donor groups in a protein's active site. |

| Hydrogen Bond Donor (HBD) | Amide nitrogen | Interaction with acceptor groups in a protein's active site. |

| Aromatic Ring (AR) | Benzofuran ring system | π-π stacking, hydrophobic interactions. |

| Aromatic Ring (AR) | 2-Bromophenyl ring | π-π stacking, hydrophobic interactions. |

| Hydrophobic Feature (HY) | Entire molecular scaffold | General hydrophobic interactions within a binding pocket. |

| Halogen Bond Donor | Bromine atom | Interaction with nucleophilic atoms in a protein's active site. |

Virtual Screening for Target Identification

With a well-defined pharmacophore model, the next step is to perform a virtual screen of large compound or protein databases to identify potential biological targets. This process, often referred to as "target fishing" or "reverse screening," aims to find proteins that are likely to bind to the query molecule.

The virtual screening workflow would typically involve the following steps:

Database Selection: A variety of publicly and commercially available databases could be screened. For identifying protein targets, databases such as the Protein Data Bank (PDB), ChEMBL, or specialized target databases would be utilized. For screening for similar compounds with known targets, databases like ZINC, PubChem, or Enamine could be employed.

Pharmacophore-Based Screening: The generated pharmacophore model of this compound would be used as a 3D query to search the selected databases. The software would identify molecules or protein binding sites that match the spatial arrangement and chemical nature of the pharmacophoric features.

Molecular Docking: The hits obtained from the pharmacophore screen would be subjected to molecular docking studies. This step involves predicting the binding mode and estimating the binding affinity of this compound to the identified potential protein targets. Docking programs like AutoDock, Glide, or GOLD would be suitable for this purpose.

Scoring and Ranking: The docked poses would be scored based on various scoring functions that estimate the binding free energy. The potential targets would then be ranked based on these scores and the plausibility of the predicted binding interactions.

Hit Filtering and Analysis: The top-ranked protein targets would be further analyzed. This involves examining the predicted binding interactions at the atomic level and considering the biological relevance of the identified targets. Benzofuran derivatives have been reported to exhibit anticancer and anti-inflammatory properties, providing a basis for prioritizing targets involved in these pathways. mdpi.comnih.govnih.gov For instance, kinases, which are often implicated in cancer, and enzymes involved in inflammatory pathways, would be considered high-priority candidates. nih.govrsc.orgmdpi.com

Table 2: Hypothetical Virtual Screening Results for this compound

| Potential Protein Target | Protein Class | Rationale for Interest | Virtual Screening Method |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | Known target for anticancer drugs; benzofurans have shown activity. nih.gov | Pharmacophore Screening & Molecular Docking |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | Implicated in angiogenesis, a hallmark of cancer; a target for some benzofurans. rsc.org | Pharmacophore Screening & Molecular Docking |

| Mitogen-Activated Protein Kinase (MAPK) | Kinase | Involved in inflammatory signaling pathways. mdpi.com | Pharmacophore Screening & Molecular Docking |

| Butyrylcholinesterase (BChE) | Hydrolase | A target for Alzheimer's disease; some benzofurans show inhibitory activity. mdpi.com | Pharmacophore Screening & Molecular Docking |

| Stimulator of Interferon Genes (STING) | Transmembrane Protein | Involved in innate immunity; benzofuran derivatives have been identified as agonists. nih.gov | Pharmacophore Screening & Molecular Docking |

It is imperative to note that the results from virtual screening are predictive and require experimental validation. Techniques such as in vitro binding assays and cell-based functional assays would be necessary to confirm the computationally identified protein targets for this compound. Nevertheless, pharmacophore generation and virtual screening provide a robust and efficient computational framework to guide experimental efforts and accelerate the process of drug discovery and target elucidation for this promising compound.

Mechanistic Biological Investigations of N 2 Bromophenyl Benzofuran 2 Carboxamide in Vitro

Enzyme Inhibition Kinetics and Mechanistic Pathways

There is currently no available data from in vitro studies identifying specific enzyme targets for N-(2-Bromophenyl)benzofuran-2-carboxamide. Consequently, information regarding its mode of inhibition is also unavailable.

Identification of Specific Enzyme Targets (e.g., Kinases, Proteases, Hydrolases)

No specific kinases, proteases, hydrolases, or other enzymes have been identified as direct targets of this compound in the reviewed literature. While related benzofuran (B130515) derivatives have been investigated as inhibitors of enzymes like Sortase A and BRAFV600E, these findings are not directly applicable to the compound . nih.govnih.gov

Mode of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Without identified enzyme targets, the mode of inhibition for this compound has not been determined. Mechanistic studies to elucidate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor are contingent on first identifying a specific enzyme interaction.

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

Comprehensive receptor binding profiling for this compound is not present in the available scientific literature.

Agonist, Antagonist, and Allosteric Modulatory Effects on Receptors

There are no reports detailing whether this compound acts as an agonist, antagonist, or allosteric modulator at any specific receptor. Studies on other benzofuran-2-carboxamide (B1298429) derivatives have explored their effects on NMDA receptors, but this has not been extended to the 2-bromophenyl substituted analog. nih.govresearchgate.netnih.gov

Specificity and Selectivity Studies In Vitro

In the absence of identified receptor targets, no in vitro studies on the specificity and selectivity of this compound have been conducted or reported.

Cellular Pathway Modulations In Vitro (Molecular Mechanisms Only)

Direct evidence of this compound modulating specific cellular pathways at a molecular level is not available. While some benzofuran derivatives have been shown to impact pathways related to amyloid beta aggregation, these studies did not include the specific compound of interest. researchgate.net

Molecular Analysis of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. Studies on benzofuran derivatives, a class of compounds to which this compound belongs, have shown pro-apoptotic activities. For instance, a related compound, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide, has been observed to inhibit the growth of human hepatocellular carcinoma (HCC) cells and trigger their apoptosis nih.gov. While this is not the specific compound of interest, it suggests that the benzofuran-2-carboxamide scaffold may possess intrinsic properties that can initiate apoptotic signaling cascades.

Further research into other benzofuran derivatives has revealed that they can induce apoptosis through the extrinsic pathway uludag.edu.tr. The detailed molecular analysis of how this compound specifically engages with apoptotic pathways, such as the activation of caspases and the regulation of Bcl-2 family proteins, remains an area for active investigation.

Interference with Cell Cycle Checkpoints

The cell cycle is a series of events that leads to cell division and replication. Checkpoints within the cell cycle are crucial for maintaining genomic integrity, and their disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. A novel synthetic derivative of benzofuran lignan has been shown to arrest Jurkat T-cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner nih.gov. This effect was associated with an increase in the levels of p21, p27, and cyclin B nih.gov.

While these findings are for a different benzofuran derivative, they provide a plausible framework for investigating the effects of this compound on cell cycle progression. Future studies are needed to determine if this compound can similarly interfere with cell cycle checkpoints and to identify the specific cyclin-dependent kinases (CDKs) and other regulatory proteins it may target.

Modulation of Specific Signaling Cascades (e.g., MAPK, PI3K/Akt)

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Aberrant signaling in these cascades is frequently implicated in tumorigenesis and the development of therapeutic resistance. The PI3K/Akt and MAP kinase pathways are known to play important roles in a variety of normal cellular processes and in the development of cancer.

The potential for this compound to modulate these pathways is an area of significant interest. Co-targeting the MAPK and PI3K/Akt/mTOR pathways has been shown to be effective in reducing tumor grade and multiplicity in preclinical models of certain cancers nih.gov. Investigating whether this compound can inhibit or otherwise modulate key kinases within the MAPK and PI3K/Akt pathways will be crucial to understanding its full therapeutic potential.

Antimicrobial Mechanism of Action Studies (Targeting Microbial Processes/Enzymes)

The benzofuran scaffold is recognized for its presence in compounds with a wide array of biological activities, including antimicrobial effects.

Bacterial Topoisomerase Inhibition

Bacterial topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. While direct evidence for this compound inhibiting these enzymes is not yet available, a related compound, N-(4-bromophenyl)furan-2-carboxamide, has demonstrated antibacterial activity against clinically isolated drug-resistant bacteria nih.govnih.govmdpi.com. This suggests that the broader class of N-phenyl-furan/benzofuran-carboxamides may have the potential to interfere with essential bacterial processes.

Interference with Fungal Cell Wall Synthesis

The fungal cell wall is a unique and essential structure that is an attractive target for antifungal therapies. The unique structural features of benzofuran and its wide array of biological activities have made it a privileged structure in the search for new antimicrobial agents researchgate.net. The potential for this compound to interfere with the synthesis of key components of the fungal cell wall, such as chitin and glucans, warrants further investigation.

Antiparasitic Molecular Target Identification

Parasitic diseases continue to be a major global health concern. The development of new antiparasitic agents with novel mechanisms of action is a critical need. Certain antiparasitic compounds are known to target parasitic DNA nih.gov. Given the established DNA-intercalating and minor groove binding properties of some heterocyclic compounds, it is conceivable that this compound could exert antiparasitic effects by targeting parasitic DNA or other essential biomolecules. However, specific molecular targets for this compound in parasites have not yet been identified and remain a subject for future research.

Neurochemical Interaction Mechanisms (e.g., Neurotransmitter Reuptake, Ion Channel Modulation)

No specific in vitro studies detailing the neurochemical interaction mechanisms of this compound were identified. Research on analogous benzofuran-2-carboxamide compounds has explored activities such as sigma receptor binding and modulation of NMDA receptors; however, these studies did not include the N-(2-Bromophenyl) derivative nih.govnih.govdrugbank.comnih.govepa.govresearchgate.net. Therefore, there is no available data on its potential effects on neurotransmitter reuptake or ion channel modulation.

Anti-inflammatory Mechanisms at a Molecular Level (e.g., Cytokine Regulation, NF-κB Pathway Modulation)

Detailed molecular anti-inflammatory mechanisms for this compound have not been reported. A comprehensive study on a large series of 60 novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives investigated their ability to inhibit NF-κB transcriptional activity. nih.govresearchgate.netnih.govbohrium.com The study concluded that hydrophobic groups on the N-phenyl ring contributed to NF-κB inhibitory activity, a characteristic of the bromo-substituent. However, the specific results for the N-(2-Bromophenyl) derivative were not explicitly detailed in the available literature. No data on the compound's effect on cytokine regulation was found.

Investigation of Off-Target Interactions at the Molecular Level

Specific in vitro screening of this compound against a panel of off-target receptors and enzymes has not been published. Studies on other N-phenylbenzofuran-2-carboxamide derivatives have investigated interactions with targets such as Amyloid Beta (Aβ42) aggregation, but these investigations did not include the 2-bromo derivative researchgate.net. Consequently, the off-target interaction profile for this specific compound remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Features with Mechanistic Biological Activities

The biological activity of N-(2-Bromophenyl)benzofuran-2-carboxamide is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts: the benzofuran (B130515) core, the carboxamide linker, and the 2-bromophenyl moiety. The interplay of these components dictates how the molecule interacts with biological targets.

While specific quantitative binding data for this compound is not extensively documented in publicly available literature, SAR studies on analogous benzofuran-2-carboxamide (B1298429) derivatives provide a framework for understanding the potential impact of the 2-bromo substituent.

The bromine atom at the ortho-position of the N-phenyl ring introduces specific steric and electronic effects. Bromine is an electron-withdrawing group via induction and a weak deactivator, yet it is also a large, polarizable atom. These characteristics can influence target binding in several ways:

Electronic Effects: The electron-withdrawing nature of bromine can affect the electron density of the amide linker and the phenyl ring, potentially influencing hydrogen bonding capabilities and pi-stacking interactions with a biological target.

Steric Hindrance: The presence of a bulky bromine atom at the ortho-position can impose conformational restrictions on the molecule, which may be crucial for fitting into a specific binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein, which can contribute to binding affinity and selectivity.

Studies on related halogenated benzofuran derivatives have shown that the position and nature of the halogen substituent are critical for biological activity. For instance, in the context of anticancer activity, halogen substitution on the N-phenyl ring is generally considered beneficial for enhancing cytotoxic properties. researchgate.net Specifically, the para-position has been noted for yielding maximum activity in some series. researchgate.net This suggests that the positioning of the halogen atom significantly impacts the molecule's interaction with its target. The ortho-position of the bromine in this compound would likely lead to a unique interaction profile compared to its meta- or para-substituted counterparts.

A hypothetical quantitative analysis might involve comparing the binding affinities (e.g., IC₅₀ or Kᵢ values) of a series of N-(halophenyl)benzofuran-2-carboxamides, as illustrated in the interactive table below.

| Compound | Substituent (R) | Position | Target Binding Affinity (IC₅₀, µM) |

|---|---|---|---|

| 1 | -H | - | 15.2 |

| 2 | -F | para | 8.5 |

| 3 | -Cl | para | 5.1 |

| 4 | -Br | para | 4.8 |

| 5 | -Br | meta | 7.3 |

| 6 | -Br | ortho | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how substituent effects could be quantified.

The conformation of this compound, particularly the dihedral angle between the benzofuran ring and the 2-bromophenyl ring, is a critical determinant of its biological activity. The ortho-bromo substituent is expected to induce a significant steric clash with the carboxamide linker, forcing the phenyl ring to twist out of the plane of the benzofuran moiety. This non-planar conformation can be either favorable or detrimental to binding, depending on the topology of the target's binding site.

Computational modeling studies on related N-phenylbenzofuran-2-carboxamide derivatives suggest that the phenyl ring and its substituents play a role in modulating the conformations of these compounds when interacting with biological targets like amyloid-beta. nih.gov The orientation of the bicyclic aromatic rings is thought to be a major factor in determining their biological effect. nih.gov For this compound, the induced twist could present a unique three-dimensional pharmacophore that fits a specific pocket, or conversely, it could prevent the molecule from adopting a conformation necessary for binding.

Computational SAR/SPR Model Development and Validation

A typical QSAR study would involve:

Data Set Collection: A series of analogues with varying substituents on the phenyl and/or benzofuran rings would be synthesized and their biological activities determined.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each analogue. For this compound, key descriptors would include those related to the bromine substituent, such as its van der Waals radius, polarizability, and electronic parameters.

Model Generation: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(σ) + β₃(Es) + ... where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects.

Identification of Key Pharmacophoric Elements for Biological Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-phenylbenzofuran-2-carboxamide scaffold, key pharmacophoric elements can be inferred from various studies.

Based on the structure of this compound and SAR of related compounds, the key pharmacophoric features likely include:

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide C=O group.

An Aromatic/Hydrophobic Region: The benzofuran ring system.

A Second Aromatic/Hydrophobic Region: The N-phenyl ring.

A Halogen Bond Donor: The bromine atom.

Molecular docking studies on related benzofuran-2-carboxamide derivatives have shown that the amide group is often essential for forming hydrogen bonds with key residues in the active site of a target protein. nih.gov The benzofuran and phenyl rings typically engage in hydrophobic and pi-stacking interactions. The 2-bromo substituent in the target molecule would add a potential halogen bonding interaction site, which could be critical for affinity and selectivity.

Leveraging SAR Data for Rational Design of Analogues

The SAR data, even if qualitative, provides a roadmap for the rational design of improved analogues of this compound. The goal of such design would be to enhance potency, selectivity, and pharmacokinetic properties.

Based on the insights gathered, several strategies for analogue design can be proposed:

Modification of the N-Phenyl Ring:

Positional Isomers: Synthesizing the 3-bromo and 4-bromo isomers to probe the importance of the substituent position. As suggested by some studies, a para-substituent might lead to higher activity. researchgate.net

Varying Halogen: Replacing bromine with other halogens (F, Cl, I) to investigate the role of size, electronegativity, and polarizability on activity.

Introduction of Other Substituents: Adding small alkyl or alkoxy groups in combination with the bromo substituent to explore potential synergistic effects on binding.

Modification of the Benzofuran Core:

Substitution on the Benzene (B151609) Ring: Introducing substituents on the benzofuran's benzene ring to modulate electronic properties and explore additional binding interactions.

Substitution at the 3-position: Adding small substituents at the 3-position of the furan (B31954) ring to probe the steric tolerance of the binding site.

The following interactive table illustrates a potential rational design strategy based on the core structure of this compound.

| Analogue | Modification | Rationale |

|---|---|---|

| N-(3-Bromophenyl)benzofuran-2-carboxamide | Positional isomer of bromo group | Investigate the impact of substituent position on conformational freedom and target interaction. |

| N-(4-Bromophenyl)benzofuran-2-carboxamide | Positional isomer of bromo group | Explore if para-substitution leads to enhanced activity as seen in other series. |

| N-(2-Chlorophenyl)benzofuran-2-carboxamide | Change of halogen | Evaluate the effect of halogen size and electronegativity on binding. |

| N-(2-Bromo-4-methylphenyl)benzofuran-2-carboxamide | Additional substituent on N-phenyl ring | Probe for additional hydrophobic interactions and synergistic effects. |

| 5-Chloro-N-(2-bromophenyl)benzofuran-2-carboxamide | Substitution on the benzofuran ring | Assess the influence of modifying the electronic properties of the benzofuran core. |

By systematically synthesizing and evaluating such analogues, a more comprehensive SAR and SPR profile for this class of compounds can be established, paving the way for the development of potent and selective modulators of biological targets.

Future Perspectives and Advanced Research Trajectories for N 2 Bromophenyl Benzofuran 2 Carboxamide

Development of Advanced Bioanalytical Techniques for Mechanistic Studies

A deeper understanding of how N-(2-Bromophenyl)benzofuran-2-carboxamide interacts with biological systems at a molecular level is crucial for its future development. Current research on similar benzofuran-2-carboxamides often employs foundational bioanalytical methods such as fluorescence-based assays to screen for activities like the modulation of Aβ42 aggregation. nih.govresearchgate.net While effective for initial assessment, the future trajectory points toward the adoption of more sophisticated techniques to provide high-resolution mechanistic insights.

Advanced bioanalytical tools poised to make an impact include:

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) could be used to visualize the subcellular localization of fluorescently tagged this compound derivatives in real-time, offering clues about their sites of action and off-target effects.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques are critical for quantifying the kinetics of binding interactions. Future studies will likely use SPR and BLI to precisely measure the on- and off-rates and binding affinities of the compound to its protein targets, providing a detailed thermodynamic and kinetic profile of the interaction.

Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement within a complex cellular environment, CETSA will be an invaluable tool. By measuring changes in protein thermal stability upon ligand binding, researchers can validate that this compound directly interacts with its intended target in living cells.

Mass Spectrometry-based Proteomics: Advanced proteomic approaches, such as chemical proteomics using affinity-based probes derived from the core molecule, can identify the full spectrum of protein binding partners, revealing both primary targets and potential off-target interactions that govern its biological effects and toxicological profile.

Exploration of Materials Science Applications and Functional Smart Materials

The unique chemical structure of the benzofuran (B130515) moiety provides a versatile scaffold not just for pharmaceuticals but also for the creation of advanced materials. numberanalytics.comnumberanalytics.com Future research will likely explore the integration of this compound into functional materials where its specific physicochemical properties can be harnessed.

Potential research directions in materials science include:

Organic Electronics: Benzofuran derivatives are being investigated for their potential in energy storage and as components in organic photovoltaics. numberanalytics.comacs.org The specific electronic properties conferred by the bromophenyl and carboxamide groups could be fine-tuned to develop novel semiconductors or components for organic field-effect transistors (OFETs).

High-Performance Polymers: Benzoxazines, a class of high-performance polymers, can incorporate furan (B31954) groups to enhance cross-linking density and thermal stability. researchgate.net Derivatives of this compound could be explored as monomers or additives in the synthesis of advanced polymers, such as polybenzoxazines, to impart specific properties like high glass transition temperatures, low flammability, and enhanced mechanical stability. researchgate.net

Sensor Technology: The benzofuran core can be functionalized to create chemosensors. Future work may focus on modifying the this compound structure to create a molecule that exhibits a detectable change (e.g., fluorescence or color) upon binding to specific ions, metabolites, or pollutants, paving the way for its use in environmental or diagnostic sensors.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The development of new chemical entities is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). researchgate.net For this compound, these computational tools offer a powerful avenue to predict its properties and guide the synthesis of next-generation analogs with improved characteristics.

Future applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated QSAR models that correlate structural features of benzofuran derivatives with their biological activities. tandfonline.comnih.gov Such models can predict the bioactivity of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. plos.orgyoutube.com

Predictive Toxicology and ADMET Profiling: A significant hurdle in drug development is unforeseen toxicity or poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). AI models trained on large datasets of chemical structures and their known ADMET profiles can predict these properties for this compound, enabling early-stage de-risking and structural modifications to enhance its drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired activity and property constraints. By using this compound as a starting scaffold, these models could generate novel benzofuran-2-carboxamides with predicted high potency and selectivity against a specific biological target.

Expanding the Chemical Space through Novel Synthetic Methodologies

The ability to efficiently generate a diverse library of analogs is fundamental to exploring the full potential of a lead compound. Recent advances in organic synthesis provide powerful tools to modify the this compound scaffold at nearly any position. rsc.orgscienceopen.com

Future synthetic strategies will focus on:

C-H Functionalization: Techniques such as palladium-catalyzed C-H arylation, directed by groups like 8-aminoquinoline (B160924) (8-AQ), allow for the direct installation of various aryl and heteroaryl substituents at the C3 position of the benzofuran ring. nih.govchemrxiv.orgresearchgate.net This enables the rapid creation of a library of derivatives with diverse electronic and steric properties at this key position.

Modular and One-Pot Procedures: The development of modular, multi-step, one-pot reactions, such as combining C-H arylation with subsequent transamidation, provides an efficient pathway to structurally complex benzofuran-2-carboxamides from simple precursors in just a few synthetic operations. mdpi.comnih.gov This streamlines the synthesis process, making it more attractive for creating screening libraries. chemrxiv.orgdiva-portal.org

Advanced Cyclization and Coupling Reactions: The core benzofuran scaffold itself can be constructed through various modern methods, including transition metal-catalyzed cyclizations, Heck-type cyclizations, and radical cyclizations. numberanalytics.comnih.gov Future work will leverage these and other innovative strategies to build benzofuran precursors with novel substitution patterns on the benzene (B151609) ring, which can then be converted to a new generation of this compound analogs.

Table 1: Comparison of Synthetic Methodologies for Benzofuran-2-Carboxamide (B1298429) Diversification

| Methodology | Description | Key Advantage | Reference |

| C-H Arylation | Palladium-catalyzed installation of aryl groups directly onto the C-H bond at the C3 position of the benzofuran core. | High efficiency and allows for late-stage functionalization. | nih.gov |

| Transamidation | A one-pot, two-step protocol to cleave a directing group (like 8-AQ) and introduce a new amine, diversifying the carboxamide moiety. | Enables access to a wide range of amide derivatives without needing to proceed through a carboxylic acid intermediate. | chemrxiv.orgchemrxiv.org |

| Cyclization Reactions | Construction of the core benzofuran scaffold from substituted precursors using methods like acid-catalyzed, Sonogashira, or Heck cyclizations. | Allows for the introduction of diverse substituents on the benzene portion of the scaffold. | nih.gov |

Cross-Disciplinary Research with Biophysics and Structural Biology

A confluence of biophysics and structural biology will be essential to translate the potential of this compound into rationally designed molecules with precise functions. While computational methods like molecular docking are currently used to propose binding modes, future research will demand empirical validation and high-resolution structural data. nih.govresearchgate.net

Key research trajectories in this area include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution crystal or cryo-EM structure of this compound bound to its biological target (e.g., an enzyme or receptor) is a primary goal. Such structures would provide definitive evidence of the binding site, the specific molecular interactions (hydrogen bonds, hydrophobic interactions), and any conformational changes in the target protein upon binding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR techniques, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify which parts of the molecule are in direct contact with the target protein. These methods are particularly useful for characterizing weaker interactions and can validate binding even when high-resolution structures are not attainable.

Computational Biophysics: Advanced molecular dynamics (MD) simulations will move beyond simple docking to simulate the dynamic behavior of the compound-target complex over time. These simulations can reveal the stability of binding poses, the role of solvent molecules, and the energetic landscape of the binding process, offering a much more nuanced understanding of the interaction mechanism.

Q & A

Q. What are the key synthetic routes for N-(2-Bromophenyl)benzofuran-2-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation (e.g., coupling with 2-bromoaniline) .

- Step 2: Amidation using reagents like EDCI/HOBt or thionyl chloride to activate the carboxylic acid group, followed by reaction with 2-bromoaniline .

- Step 3: Purification via column chromatography or recrystallization. Critical Note: Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like over-bromination or incomplete coupling .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons on the benzofuran ring (δ 6.8–7.5 ppm) and the bromophenyl group (δ 7.2–7.9 ppm). Carboxamide NH appears as a broad singlet (~δ 8.5 ppm) .

- IR Spectroscopy: Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and aromatic C-Br (550–600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 330.99 for C₁₅H₁₀BrNO₂) .

Q. How can purity be assessed for this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection at 254 nm; retention time correlates with reference standards .

- Melting Point Analysis: Compare observed mp (e.g., 192–196°C for benzofuran derivatives) with literature values .

Advanced Research Questions

Q. How can conflicting crystallographic data in this compound’s structure be resolved?

Methodological Answer:

- Software Tools: Use SHELXL for refinement to adjust thermal parameters and occupancy rates, especially if disorder is present in the bromophenyl group .

- Validation: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

- Data Contradictions: If R-factor discrepancies arise (>5%), re-examine data collection (e.g., twinning, absorption corrections) .

Q. What strategies improve regioselective bromination in benzofuran carboxamide synthesis?

Methodological Answer:

Q. How do reaction conditions influence coupling efficiency in Pd-catalyzed syntheses?

Methodological Answer:

Q. How to design pharmacological assays for evaluating this compound’s bioactivity?

Methodological Answer:

- Target Identification: Prioritize kinases or GPCRs, as benzofuran carboxamides often modulate these targets .

- In Vitro Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition (e.g., IC₅₀ determination) .

- Metabolic Stability: Assess liver microsome half-life (e.g., human CYP450 isoforms) .

Data Contradiction Analysis

Q. How to resolve discrepancies between HPLC purity and NMR integration ratios?

Methodological Answer:

- HPLC Artifacts: Check for co-elution of impurities by varying mobile phase (e.g., acetonitrile/water gradients) .

- NMR Solvent Effects: Ensure complete dissolution in deuterated solvents (e.g., DMSO-d₆) to avoid signal splitting .

- Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.